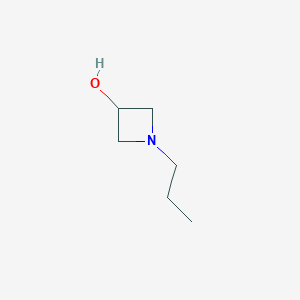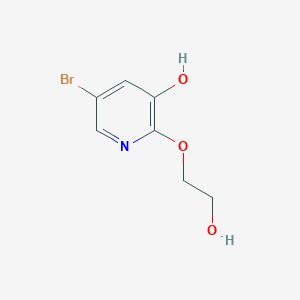
1-Propylazetidin-3-ol
Übersicht
Beschreibung
1-Propylazetidin-3-ol is a chemical compound with the CAS Number 1340301-52-1 . It has a molecular formula of C6H13NO and a molecular weight of 115.17 .
Molecular Structure Analysis
The molecular structure of 1-Propylazetidin-3-ol consists of 6 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom . The InChI Key for this compound is UELHSANKOLQHTB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Propylazetidin-3-ol is a liquid at room temperature . It should be stored in a dry place at a temperature between 2-8°C . Unfortunately, the specific values for its density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibition
1-Propylazetidin-3-ol and its derivatives have been studied for their potential in inhibiting specific enzymes involved in cellular processes. For instance, compounds structurally related to 1-Propylazetidin-3-ol have been investigated for their ability to inhibit phosphatidylinositol 3-kinase (PI 3-kinase), an enzyme implicated in growth factor signal transduction and associated with various proliferative diseases. The development of specific inhibitors against PI 3-kinase could be beneficial in treating such conditions and elucidating the biological role of the kinase in cellular proliferation and growth factor response (Vlahos et al., 1994).
Cell Growth, Differentiation, and Apoptosis
Research has also focused on the role of compounds similar to 1-Propylazetidin-3-ol in affecting cell growth, differentiation, and apoptosis. For example, studies on olfactomedin 4, a gene from the olfactomedin family, have shown its significance in these cellular functions, particularly in the context of myeloid leukemia cells. Olfactomedin 4 overexpression led to growth inhibition, differentiation, and apoptosis, suggesting a potential pathway through which 1-Propylazetidin-3-ol derivatives could exert similar effects (Wenli Liu et al., 2010).
Safety and Hazards
1-Propylazetidin-3-ol is classified as a dangerous substance. It has hazard codes of H225, H335, and H314 . This means it is highly flammable, may cause respiratory irritation, and causes severe skin burns and eye damage . It should be handled with care, and appropriate safety measures should be taken when working with it .
Wirkmechanismus
1-Propylazetidin-3-ol is a chemical compound with the molecular formula C6H13NO
Mode of Action
It is known that azetidines, a class of compounds to which 1-propylazetidin-3-ol belongs, can undergo anionic and cationic ring-opening polymerization . This suggests that 1-Propylazetidin-3-ol may interact with its targets through a similar mechanism.
Biochemical Pathways
Azetidines are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization . This suggests that 1-Propylazetidin-3-ol may affect pathways related to polyamine synthesis or function.
Result of Action
Polymers resulting from the polymerization of ring-strained nitrogen-containing monomers like azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection . This suggests that 1-Propylazetidin-3-ol may have similar effects.
Eigenschaften
IUPAC Name |
1-propylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-7-4-6(8)5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELHSANKOLQHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylazetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)


![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1523960.png)